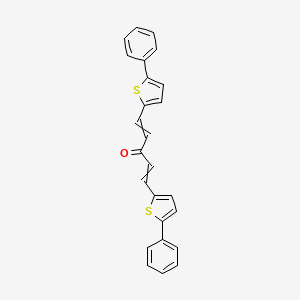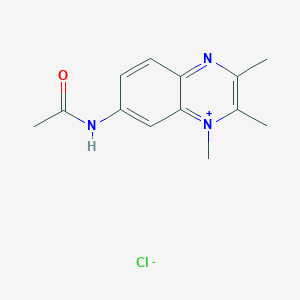
Quinoxalinium, 7-(acetylamino)-1,2,3-trimethyl-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoxalinium, 7-(acetylamino)-1,2,3-trimethyl-, chloride is a compound belonging to the quinoxaline family. Quinoxalines are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, material science, and as chemosensors. The compound is a derivative of quinoxaline, characterized by the presence of an acetylamino group and three methyl groups, along with a chloride ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamines with dicarbonyl compounds. For Quinoxalinium, 7-(acetylamino)-1,2,3-trimethyl-, chloride, the process may involve the following steps:
Condensation Reaction: The initial step involves the reaction of o-phenylenediamine with a dicarbonyl compound under acidic or basic conditions to form the quinoxaline core.
Methylation: The methyl groups can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Quaternization: The final step involves the quaternization of the nitrogen atom in the quinoxaline ring with methyl chloride to form the quaternary ammonium salt.
Industrial Production Methods
Industrial production of quinoxaline derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Quinoxalinium, 7-(acetylamino)-1,2,3-trimethyl-, chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino or methyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxaline derivatives.
Applications De Recherche Scientifique
Quinoxalinium, 7-(acetylamino)-1,2,3-trimethyl-, chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of chemosensors for the detection of anions and other analytes.
Mécanisme D'action
The mechanism of action of Quinoxalinium, 7-(acetylamino)-1,2,3-trimethyl-, chloride involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids and proteins, disrupting their normal function. It may also interfere with cellular signaling pathways, leading to its antimicrobial and anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
Quinoxaline N-oxides: Oxidized derivatives with different electronic properties.
Dihydroquinoxalines: Reduced derivatives with different reactivity.
Uniqueness
Quinoxalinium, 7-(acetylamino)-1,2,3-trimethyl-, chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetylamino group and three methyl groups, along with the chloride ion, makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
61149-70-0 |
|---|---|
Formule moléculaire |
C13H16ClN3O |
Poids moléculaire |
265.74 g/mol |
Nom IUPAC |
N-(2,3,4-trimethylquinoxalin-4-ium-6-yl)acetamide;chloride |
InChI |
InChI=1S/C13H15N3O.ClH/c1-8-9(2)16(4)13-7-11(15-10(3)17)5-6-12(13)14-8;/h5-7H,1-4H3;1H |
Clé InChI |
ZZBGSQBAUPFJGW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C([N+](=C2C=C(C=CC2=N1)NC(=O)C)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


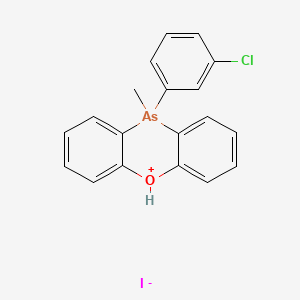

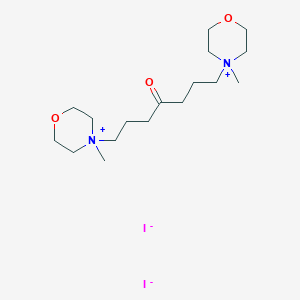
![Dimethyl {1-[(butan-2-yl)amino]ethyl}phosphonate](/img/structure/B14593659.png)
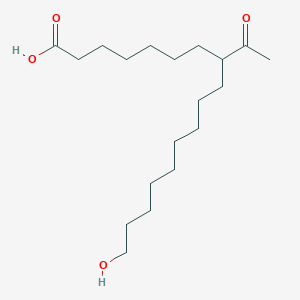

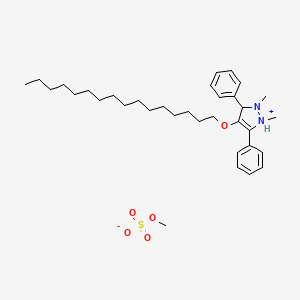
![4-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B14593670.png)
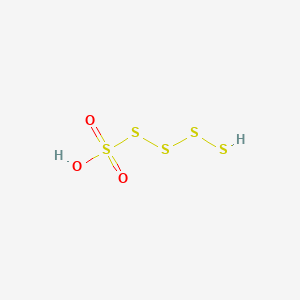
![7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14593701.png)
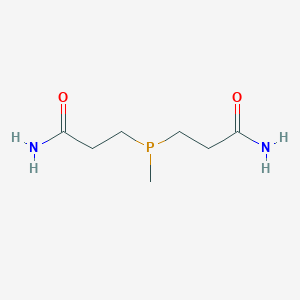
![Phosphine oxide, diphenyl[1-(phenylthio)propyl]-](/img/structure/B14593714.png)
